molecular formula C14H27BrO B13633602 1-(Bromomethyl)-1-((2-ethylhexyl)oxy)cyclopentane

1-(Bromomethyl)-1-((2-ethylhexyl)oxy)cyclopentane

Cat. No.: B13633602
M. Wt: 291.27 g/mol
InChI Key: CHDNZUOOEIDEJI-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-((2-ethylhexyl)oxy)cyclopentane is an organic compound that features a bromomethyl group and an ethylhexyl ether attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-1-((2-ethylhexyl)oxy)cyclopentane typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Bromomethyl Group: This can be achieved by bromination of a methyl group attached to the cyclopentane ring using reagents like N-bromosuccinimide (NBS) in the presence of light or radical initiators.

    Attachment of the Ethylhexyl Ether: The ethylhexyl group can be introduced via etherification reactions, often using an alcohol (2-ethylhexanol) and an appropriate leaving group.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-((2-ethylhexyl)oxy)cyclopentane can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids and reduction to form alkanes or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or other nucleophiles.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

Major Products

    Substitution: Products depend on the nucleophile used, such as ethers, amines, or thiols.

    Oxidation: Alcohols, aldehydes, or carboxylic acids.

    Reduction: Alkanes or other reduced hydrocarbons.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Exploration as a precursor for pharmaceutical compounds.

    Industry: Potential use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-((2-ethylhexyl)oxy)cyclopentane depends on its specific application

Comparison with Similar Compounds

Similar Compounds

    1-(Chloromethyl)-1-((2-ethylhexyl)oxy)cyclopentane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    1-(Bromomethyl)-1-((2-methylhexyl)oxy)cyclopentane: Similar structure but with a different alkyl ether group.

Uniqueness

1-(Bromomethyl)-1-((2-ethylhexyl)oxy)cyclopentane is unique due to the combination of its bromomethyl group and ethylhexyl ether, which may impart specific reactivity and solubility properties that are distinct from other similar compounds.

Properties

Molecular Formula

C14H27BrO

Molecular Weight

291.27 g/mol

IUPAC Name

1-(bromomethyl)-1-(2-ethylhexoxy)cyclopentane

InChI

InChI=1S/C14H27BrO/c1-3-5-8-13(4-2)11-16-14(12-15)9-6-7-10-14/h13H,3-12H2,1-2H3

InChI Key

CHDNZUOOEIDEJI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC1(CCCC1)CBr

Origin of Product

United States

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